5-Methylcytidine 5'-monophosphate
Overview
Description
5-Methylcytidine 5’-monophosphate: is a modified nucleoside derived from 5-methylcytosine. It is a pyrimidine ribonucleoside monophosphate, which means it has a monophosphate group linked to the ribose moiety. This compound is found in ribonucleic acids of animal, plant, and bacterial origin . It plays a crucial role in various biological processes, including gene expression regulation and RNA stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylcytidine 5’-monophosphate typically involves the methylation of cytidine. One common method is the selective oxidation of 5-methylcytosine to 5-hydroxymethylcytosine, followed by further oxidation to form 5-formylcytosine and 5-carboxylcytosine . These intermediates can then be converted to 5-Methylcytidine 5’-monophosphate through a series of chemical reactions involving specific reagents and conditions.
Industrial Production Methods: Industrial production of 5-Methylcytidine 5’-monophosphate often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleoside phosphorylation, methylation, and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Methylcytidine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: Conversion of 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine.
Reduction: Reduction of oxidized intermediates back to 5-methylcytosine.
Substitution: Substitution reactions involving the replacement of functional groups on the cytosine ring.
Common Reagents and Conditions:
Oxidizing Agents: Peroxotungstate, TET enzymes.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine, which are intermediates in the synthesis of 5-Methylcytidine 5’-monophosphate .
Scientific Research Applications
5-Methylcytidine 5’-monophosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on RNA structure and function.
Biology: Plays a role in epigenetic regulation, influencing gene expression and RNA stability.
Medicine: Investigated for its potential therapeutic applications in cancer treatment and other diseases involving epigenetic modifications.
Industry: Utilized in the production of modified nucleotides for research and pharmaceutical purposes
Mechanism of Action
The mechanism of action of 5-Methylcytidine 5’-monophosphate involves its incorporation into RNA molecules, where it can influence RNA stability and gene expression. The methylation of cytosine residues in RNA can affect the binding of RNA-binding proteins and the translation efficiency of mRNA . The compound interacts with specific molecular targets, including RNA polymerases and methyltransferases, to exert its effects .
Comparison with Similar Compounds
5-Methylcytosine: A DNA base modification involved in gene regulation.
5-Hydroxymethylcytosine: An intermediate in the oxidation of 5-methylcytosine.
5-Formylcytosine: Another intermediate in the oxidation pathway.
5-Carboxylcytosine: The final product in the oxidation of 5-methylcytosine.
Comparison: 5-Methylcytidine 5’-monophosphate is unique in its role as a modified nucleoside in RNA, whereas 5-methylcytosine and its oxidized derivatives are primarily found in DNA. The presence of the monophosphate group in 5-Methylcytidine 5’-monophosphate distinguishes it from other similar compounds, making it a key player in RNA-related processes .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3O8P/c1-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(21-9)3-20-22(17,18)19/h2,5-7,9,14-15H,3H2,1H3,(H2,11,12,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQONZSFUKNYOY-JXOAFFINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N3O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922391 | |
Record name | 4-Imino-5-methyl-1-(5-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3590-36-1, 117309-80-5 | |
Record name | 5-Methylcytidylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3590-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylcytidylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylcytidine 5'-monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117309805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-methylcytidine 5'-monophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01995 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Imino-5-methyl-1-(5-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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